4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a cyclopropyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to produce the target compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the pyrimidine ring.
Cross-Coupling Reactions: It can undergo Suzuki coupling reactions catalyzed by palladium and mediated by copper.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Electrophilic Substitution: Reagents such as halogens or nitro groups under acidic conditions.
Cross-Coupling Reactions: Palladium catalysts and copper mediators in the presence of appropriate ligands and solvents.
Major Products:
Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Electrophilic Substitution: Halogenated or nitro-substituted derivatives.
Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.
Scientific Research Applications
4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation, survival, and apoptosis . This makes it a valuable tool for studying cancer biology and developing targeted therapies.
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar chemical properties and applications.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Another derivative used in the synthesis of kinase inhibitors.
4-(4-(3-Chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl (pyridin-3-yl)methanone: A hybrid compound with potential anticancer activity.
Uniqueness: 4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl group at the 6-position, which can influence its binding affinity and selectivity for specific molecular targets. This structural feature distinguishes it from other similar compounds and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C9H8ClN3 |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H8ClN3/c10-8-6-3-7(5-1-2-5)13-9(6)12-4-11-8/h3-5H,1-2H2,(H,11,12,13) |
InChI Key |
PHSLLKJZVIFUGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(N2)N=CN=C3Cl |
Origin of Product |
United States |
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